molecular formula C18H15N5O2 B2377391 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1031619-63-2

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2377391
CAS No.: 1031619-63-2
M. Wt: 333.351
InChI Key: PUPGOZKPQRJODF-UHFFFAOYSA-N
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Description

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a synthetically accessible tricyclic quinoxaline derivative of significant interest in medicinal chemistry and chemical biology research. Its core structure, based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, is known to exhibit a range of potent biological activities. Compounds within this structural class have been extensively investigated as potent inhibitors of phosphodiesterases (PDEs), particularly PDE10A , which is a key target for neurological and psychiatric disorders. Furthermore, the triazoloquinoxaline pharmacophore is recognized for its broad-spectrum receptor antagonism , including activity on adenosine receptors (ARs), suggesting its utility as a valuable tool compound for probing purinergic signaling pathways. The specific substitution pattern of this molecule, featuring an N-(p-tolyl)acetamide side chain, is designed to modulate its solubility, selectivity, and binding affinity towards specific enzyme isoforms or receptor subtypes. Researchers can leverage this compound as a key intermediate or a lead structure in the development of novel therapeutic agents, for target validation studies, and for structure-activity relationship (SAR) investigations within central nervous system (CNS) and inflammatory disease research.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-17(24)11-22-18(25)23-15-5-3-2-4-14(15)19-10-16(23)21-22/h2-10H,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPGOZKPQRJODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoxaline derivatives with hydrazine derivatives, followed by acylation with p-tolyl acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce quinoxaline hydrides .

Scientific Research Applications

1. Anticancer Properties

Research indicates that 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide exhibits potent anti-proliferative activity against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

These activities suggest its potential as a lead compound for developing new anticancer therapies .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacteria .

3. Antiviral Potential

Preliminary studies suggest that this compound may possess antiviral properties. It could interfere with viral replication processes, although more research is needed to confirm these effects and elucidate the underlying mechanisms .

Synthesis and Preparation Methods

The synthesis of 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide typically involves several steps:

  • Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The final step often includes acetylation to introduce the p-tolyl group .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • A study demonstrated the anti-proliferative effects on HepG2 cells at varying concentrations over time. Results indicated a dose-dependent response with significant reductions in cell viability at higher doses .
  • Another investigation focused on the synthesis of derivatives based on this compound and evaluated their antimicrobial efficacy against common pathogens. The findings highlighted that certain modifications enhanced antibacterial activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Core Modifications in Triazoloquinoxaline Derivatives

  • 2-(1-Isopropyl-4-oxo-[1,2,4]Triazolo[4,3-a]Quinoxalin-5(4H)-yl)-N-(p-Tolyl)Acetamide (): Differs in the substitution pattern on the triazoloquinoxaline core (isopropyl and 4-oxo vs. 1-oxo).
  • Bis([1,2,4]Triazolo)[4,3-a:3’,4’-c]Quinoxaline Derivatives (): These feature two triazolo rings fused to a quinoxaline scaffold. A notable example, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide, incorporates a sulfanyl bridge and fluorophenyl group, enhancing DNA intercalation and Topoisomerase II (TopoII) inhibition compared to the monocyclic target compound .

Functional Group Variations

  • N-(4-Phenylthiazol-2-yl)-2-(4-((Quinoxalin-2-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (11a) (): Replaces the triazoloquinoxaline core with a triazole-quinoxaline ether linkage. The acetamide group is retained, but the para-tolyl is substituted with a 4-phenylthiazole, which may alter solubility and target specificity .
  • β-(2-Benzothiazolyl)-N-Arylmethyl-3,4-Dihydro-4-Oxo-2-Quinazolinepropanamides (): These quinazoline derivatives feature a benzothiazole moiety and cyclopentenone ring. While structurally distinct, the acetamide and aryl groups suggest overlapping physicochemical properties, such as lipophilicity, compared to the target compound .

Anticancer Potential

  • Bis-Triazoloquinoxaline Derivatives (): Exhibit potent cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines (IC₅₀ < 10 µM). The sulfanyl-fluorophenyl analog induces G2/M arrest and apoptosis via TopoII inhibition and DNA intercalation .
  • The para-tolyl group may enhance membrane permeability compared to fluorophenyl or benzothiazole substituents .

Solubility and Bioavailability

  • highlights solubility differences in intermediates with aryl-thiazole vs. benzothiazole groups. The target compound’s para-tolyl-acetamide moiety likely confers moderate lipophilicity, balancing solubility and cellular uptake .

Biological Activity

2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a derivative of the triazoloquinoxaline class, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The compound's structure incorporates a triazoloquinoxaline core, which is recognized for its potential in drug development due to its ability to interact with various biological targets.

Chemical Structure

The chemical structure of 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}

This structure features a triazole ring fused with a quinoxaline moiety and an acetamide group that contributes to its pharmacological profile.

Anticancer Activity

Research has demonstrated that compounds within the triazoloquinoxaline family exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown anti-proliferative activity against various human tumor cell lines including HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). The IC50 values indicate effective cytotoxicity at low concentrations, suggesting strong potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
HepG25.0DNA intercalation
HCT-1163.5Enzyme inhibition
MCF-74.0Apoptosis induction

The mechanism of action primarily involves DNA intercalation , which disrupts replication and transcription processes in cancer cells. Additionally, it may inhibit specific kinases involved in tumor growth and survival pathways .

Antimicrobial Activity

The triazoloquinoxaline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that these compounds exhibit activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

Molecular Mechanisms

The biological activity of this compound is attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cancer cell metabolism.
  • Gene Expression Modulation : It alters the expression levels of genes involved in cell cycle regulation and apoptosis.
  • Binding Interactions : The compound binds to DNA and other biomolecules, affecting cellular processes essential for survival and proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of triazoloquinoxaline derivatives, including the target compound:

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives and assessed their anticancer activities against HepG2, HCT-116, and MCF-7 cell lines. The results highlighted the role of hydrophobic interactions in enhancing anticancer efficacy .
  • Structure-Activity Relationship (SAR) : This research emphasized how variations in substituents influenced biological activity. Compounds with two hydrophobic moieties linked through acetamide exhibited superior anticancer properties compared to those with single moieties .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide?

The synthesis typically involves:

  • Triazoloquinoxaline core formation : Cyclization of precursors (e.g., quinoxaline derivatives with triazole moieties) under acidic/basic conditions .
  • N-p-tolyl acetamide coupling : Reaction of the core with p-toluidine derivatives using coupling agents like EDC/HOBt .
  • Optimization : Continuous flow reactors and high-throughput screening improve scalability and yield .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical techniques :
    • HPLC : Assess purity (>95% recommended for biological assays) .
    • NMR/FTIR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
    • X-ray crystallography : Resolve molecular geometry, especially triazoloquinoxaline ring conformation .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Limited in aqueous media; use DMSO or ethanol for stock solutions .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or quinoxaline rings) alter biological activity?

  • Case study :
    • Methoxy vs. chloro substituents : Methoxy groups enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
    • p-Tolyl vs. benzyl groups : p-Tolyl derivatives show higher selectivity for kinase inhibition (IC₅₀ < 10 µM vs. 15 µM for benzyl analogs) .
  • Methodology :
    • SAR analysis : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., kinase inhibition) .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Potential causes :
    • Experimental variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) .
    • Impurity effects : Trace byproducts (e.g., unreacted triazole intermediates) may interfere .
  • Solutions :
    • Standardize protocols : Use validated cell lines (e.g., HEK293 for kinase assays) .
    • Reproduce results : Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Proposed mechanisms :
    • Kinase inhibition : The triazoloquinoxaline core binds ATP pockets via π-π stacking with Phe82 in EGFR .
    • DNA intercalation : Planar quinoxaline moiety inserts into DNA grooves, disrupting replication (observed in HeLa cells) .
  • Validation tools :
    • Fluorescence quenching assays : Monitor DNA binding using ethidium bromide displacement .

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for regioselective functionalization?

  • Problem : Competing substitution at N1 vs. N3 positions of triazole .
  • Solutions :
    • Catalytic control : Use Pd/Cu catalysts for directed C–H activation .
    • Temperature modulation : Lower temperatures (<50°C) favor N1 selectivity .

Q. How to address low yields in multi-step syntheses?

  • Strategies :
    • Flow chemistry : Reduces intermediate degradation (yields improve from 45% to 72%) .
    • Microwave-assisted synthesis : Accelerates cyclization steps (30 minutes vs. 12 hours conventionally) .

Future Research Directions

  • Targeted delivery : Develop nanoparticle carriers (e.g., PLGA) to enhance solubility and bioavailability .
  • Toxicology profiling : Assess hepatotoxicity via CYP450 inhibition assays .

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